![molecular formula C23H21BrN2O3S B11657328 (2Z,5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657328.png)
(2Z,5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety, a cyclohexyl group, and a thiazolidinone ring
Preparation Methods
The synthesis of (2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This step involves the bromination of a benzodioxole precursor under controlled conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed via a condensation reaction involving a thioamide and a carbonyl compound.
Final Coupling: The final step involves coupling the brominated benzodioxole moiety with the thiazolidinone intermediate under specific reaction conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: Researchers investigate its effects on various biological systems to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
(2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Bromomethyl Methyl Ether: This compound is used in the synthesis of various organic molecules and has applications in medicinal chemistry.
The uniqueness of (2E,5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21BrN2O3S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O3S/c24-18-13-20-19(28-14-29-20)11-15(18)12-21-22(27)26(17-9-5-2-6-10-17)23(30-21)25-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2/b21-12-,25-23? |
InChI Key |
LAYXALAVYXYFGQ-WBCGYQJHSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
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